molecular formula C16H26BrNO B1664203 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide CAS No. 76135-30-3

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

Cat. No. B1664203
CAS RN: 76135-30-3
M. Wt: 328.29 g/mol
InChI Key: ODNDMTWHRYECKX-UHFFFAOYSA-N
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Description

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chemical compound with the molecular formula C16H25NO.HBr . It has a molecular weight of 328.29 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is represented by the SMILES string Br.CCCN(CCC)C1CCc2ccc(O)cc2C1 . The compound has an empirical formula of C16H25NO.HBr .


Physical And Chemical Properties Analysis

The compound is a solid and is white in color . It is soluble in water (>100 mg/mL) and ethanol (>56 mg/mL) .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary : This compound, also known as (±)-7-hydroxy-dpat hydrobromide, is a chemical with the empirical formula C16H25NO · HBr . It’s used in scientific research, particularly in the field of organic chemistry .
  • Scientific Field: Organic Chemistry Education

    • Application Summary : The α-bromination reaction of carbonyl compounds, which could potentially involve compounds like 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide, is a significant topic in the field of organic chemistry . This reaction has been used in undergraduate organic chemistry experiments .
    • Methods of Application : In one study, junior undergraduates conducted an innovative experiment under the guidance of teachers, investigating the bromination of various acetophenone derivatives . They used pyridine hydrobromide perbromide as the brominating agent and explored the effects of reaction time, reaction temperature, and dosage of the brominating agent .
    • Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
  • Scientific Field: Neuropharmacology

    • Application Summary : This compound, also known as (±)-7-hydroxy-dpat hydrobromide, has been used in neuropharmacological research . It is a selective D3 dopamine receptor agonist , which means it can bind to and activate D3 dopamine receptors in the brain .
    • Methods of Application : The compound can be administered in animal models to study the role of D3 dopamine receptors in various neurological and psychiatric conditions .
    • Results or Outcomes : The outcomes of these studies can provide valuable insights into the function of D3 dopamine receptors and their potential as therapeutic targets .
  • Scientific Field: Molecular Biology

    • Application Summary : (±)-7-hydroxy-dpat hydrobromide has been used in molecular biology research . It can be used to study the function of dopamine receptors at the molecular level .
    • Methods of Application : The compound can be used in various in vitro assays, such as radioligand binding assays, to study the binding characteristics of dopamine receptors .
    • Results or Outcomes : These studies can provide detailed information about the molecular properties of dopamine receptors, which can be useful for drug development .
  • Scientific Field: Pharmacology

    • Application Summary : This compound, also known as (±)-7-hydroxy-dpat hydrobromide, has been used in pharmacological research . It is a selective D3 dopamine receptor agonist , which means it can bind to and activate D3 dopamine receptors in the brain .
    • Methods of Application : The compound can be administered in animal models to study the role of D3 dopamine receptors in various neurological and psychiatric conditions .
    • Results or Outcomes : The outcomes of these studies can provide valuable insights into the function of D3 dopamine receptors and their potential as therapeutic targets .
  • Scientific Field: Molecular Biology

    • Application Summary : (±)-7-hydroxy-dpat hydrobromide has been used in molecular biology research . It can be used to study the function of dopamine receptors at the molecular level .
    • Methods of Application : The compound can be used in various in vitro assays, such as radioligand binding assays, to study the binding characteristics of dopamine receptors .
    • Results or Outcomes : These studies can provide detailed information about the molecular properties of dopamine receptors, which can be useful for drug development .

Safety And Hazards

The safety data sheet for a related compound, Pyridinium tribromide polymer-bound, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNDMTWHRYECKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936174
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

CAS RN

76135-30-3, 159795-63-8
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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